Cardiovascular Electrophysiology: S-Enantiomer is 20-Fold More Potent in Prolonging AV Nodal Conduction than R-Enantiomer
In a direct head-to-head human study, (S)-verapamil was 20.6–21.8 times more potent than (R)-verapamil with regard to negative dromotropic effects on atrioventricular (AV) node conduction . This potency differential is also reflected in clinical labeling, which states that the S-enantiomer has 8 to 20 times the activity of the R-enantiomer in slowing AV conduction . Notably, (R)-verapamil but not (S)-verapamil significantly reduced mean arterial pressure compared with placebo, indicating a divergence in cardiovascular profile beyond simple potency differences .
| Evidence Dimension | Negative dromotropic potency (AV node conduction prolongation) |
|---|---|
| Target Compound Data | S-verapamil: 20.6–21.8× greater potency than R-verapamil ; 8–20× activity of R-verapamil |
| Comparator Or Baseline | R-verapamil: Baseline potency (1×) |
| Quantified Difference | 20.6–21.8× more potent ; 8–20× more active |
| Conditions | Human subjects; placebo-controlled study; intravenous administration; PR interval prolongation measured |
Why This Matters
This potency differential is critical for researchers studying cardiac conduction or developing antiarrhythmic agents, as the S-enantiomer provides a more potent and selective tool for modulating AV nodal function without the confounding hypotensive effects of the R-enantiomer.
- [1] Busse D, Templin S, Mikus G, et al. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. Eur J Clin Pharmacol. 2006;62(8):613-619. View Source
- [2] VERELAN PM (verapamil hydrochloride) extended-release capsules, for oral use. Lannett Company, Inc. Prescribing Information. 2022. View Source
